molecular formula C10H7ClFN B8787889 2-(Chloromethyl)-6-fluoroquinoline CAS No. 124050-15-3

2-(Chloromethyl)-6-fluoroquinoline

Cat. No.: B8787889
CAS No.: 124050-15-3
M. Wt: 195.62 g/mol
InChI Key: TYLAXVCCIGSMHK-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-fluoroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-6-fluoroquinoline typically involves the chloromethylation of 6-fluoroquinoline. One common method is the reaction of 6-fluoroquinoline with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-6-fluoroquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.

    Reduction Reactions: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

    Substitution Reactions: Products include azidoquinolines, thiocyanatoquinolines, and methoxyquinolines.

    Oxidation Reactions: Quinoline N-oxides.

    Reduction Reactions: Tetrahydroquinoline derivatives.

Scientific Research Applications

2-(Chloromethyl)-6-fluoroquinoline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.

    Biology: The compound is studied for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.

    Industry: It is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-fluoroquinoline depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the chloromethyl and fluoro groups can enhance its binding affinity and selectivity towards these targets. The compound may also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

  • 2-(Chloromethyl)-quinoline
  • 6-Fluoroquinoline
  • 2-(Fluoromethyl)-quinoline

Comparison: 2-(Chloromethyl)-6-fluoroquinoline is unique due to the presence of both chlorine and fluorine atoms in the quinoline ring. This dual substitution enhances its reactivity and potential applications compared to similar compounds with only one substituent. The combination of these functional groups can lead to improved pharmacological properties, making it a valuable compound in drug discovery and development.

Properties

CAS No.

124050-15-3

Molecular Formula

C10H7ClFN

Molecular Weight

195.62 g/mol

IUPAC Name

2-(chloromethyl)-6-fluoroquinoline

InChI

InChI=1S/C10H7ClFN/c11-6-9-3-1-7-5-8(12)2-4-10(7)13-9/h1-5H,6H2

InChI Key

TYLAXVCCIGSMHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)CCl)C=C1F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6-Fluoro-2-methylquinoline N-oxide (2.70 g, 15.25 mmol) was added to a stirring solution of p-toluenesulfonyl chloride (2.9 g, 15.21 mmol) in dichloroethane (100 mL). The reaction mixture was heated to 100° C. overnight under N2, cooled and concentrated, partitioned between 10% K2CO3 /ethyl acetate, dried over MgSO4 and evaporated under reduced pressure to afford a solid. The crude solid was purified by flash chromatography (15:1 hexane/ethyl acetate) to afford 1.59 g (63%) of pure product as an off white solid.
Name
6-Fluoro-2-methylquinoline N-oxide
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
63%

Synthesis routes and methods II

Procedure details

In a similar manner, starting with 2-chloromethyl-5-trifluoromethylbenzothiazole and 3-hydroxy benzyl alcohol and following this procedure, 3-(5-trifluoromethylbenzothiazol-2-ylmethoxy)benzyl alcohol was prepared, m.p. 117°-119° C., 2-chloromethyl-5-fluorobenzothiazole and 2,7-dihydroxynaphthalene gave 2-(5-fluorobenzothiazol-2-ylmethoxy)-7-hydroxynaphthalene, m.p. 218°-220° C., 2-chloromethyl-6-fluoroquinoline and m-resorcinol gave 3-(6-fluorocruinol-2-ylmethoxy)phenol, m.p. 146°-148° C. and 2-chloromethyl-5-fluorobenzothiazol and methyl 3-hydroxymandelate gave methyl 3-(5-fluorobenzothiazol-2-ylmethoxy)mandelate, m.p. 99°-101° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-(5-trifluoromethylbenzothiazol-2-ylmethoxy)benzyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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